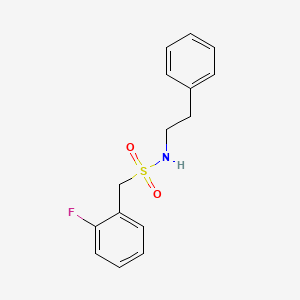
1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide
説明
1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide, also known as FPEMS, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of sulfonamide compounds and has been found to possess a variety of pharmacological properties.
科学的研究の応用
Synthetic Applications
The compound and its derivatives have been investigated for their utility in synthetic chemistry, particularly in the formation of fluorinated organic compounds, which are of interest due to their potential in pharmaceuticals and agrochemicals. For example, fluorobis(phenylsulfonyl)methane (FBSM), a related compound, has been used in nucleophilic fluoroalkylation reactions. This process allows the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties. FBSM has been recognized as a robust nucleophilic monofluoromethylating agent for various applications, including catalytic enantioselective monofluoromethylation reactions, which are crucial for creating molecules with specific chiral centers (Shen et al., 2011).
Chemical Reactions and Transformations
The research has also delved into the chemical reactions and transformations involving these compounds. For instance, the addition reactions of α-fluoro(phenylsulfonyl)methane derivatives to various electrophiles have been explored, providing insights into the reactivity and potential applications of these fluorinated sulfones in organic synthesis. Such reactions are valuable for constructing complex molecules with fluorinated motifs, which are often found in bioactive compounds (Prakash et al., 2009).
Enantioselective Syntheses
Enantioselective synthesis is a critical area of research in the development of pharmaceuticals, as the biological activity of a compound can be highly dependent on its chirality. Studies have shown that certain derivatives of 1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide can be used in enantioselective reactions to produce chiral molecules with high stereoselectivity. This involves the use of chiral catalysts to preferentially form one enantiomer of a product over another, which is essential for creating compounds with desired biological activities (Moon et al., 2009).
Mechanistic Insights
Research into the mechanisms of reactions involving this compound and its derivatives has provided valuable insights into the underlying processes governing their reactivity. This includes understanding how these compounds interact with catalysts and reactants at a molecular level, which is crucial for optimizing reaction conditions and improving yields. Such mechanistic studies are foundational for advancing synthetic methodologies and discovering new reactions (Zhao et al., 2011).
特性
IUPAC Name |
1-(2-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c16-15-9-5-4-8-14(15)12-20(18,19)17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCGOPPQALWDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


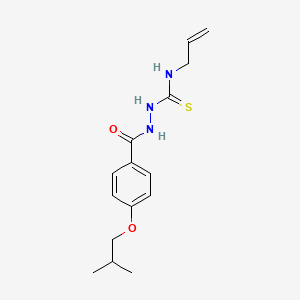

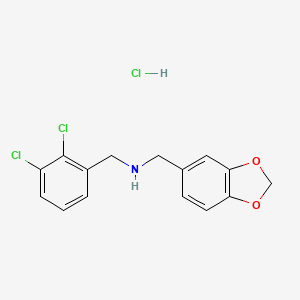
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4620341.png)
![1-(4-isopropoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4620346.png)
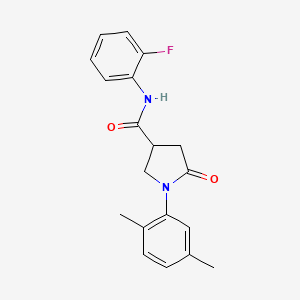
![methyl 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4620362.png)
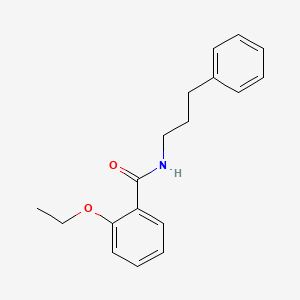
![ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4620378.png)
![methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate](/img/structure/B4620379.png)
![1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4620386.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4620403.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4620409.png)
![1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4620412.png)
